N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine
Description
Properties
CAS No. |
146579-22-8 |
|---|---|
Molecular Formula |
C12H9Cl2N5 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H9Cl2N5/c13-8-2-1-7(3-9(8)14)4-15-11-10-12(17-5-16-10)19-6-18-11/h1-3,5-6H,4H2,(H2,15,16,17,18,19) |
InChI Key |
KFCRCDSFFAMAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=NC3=C2NC=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 6-aminopurine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted purines.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The compound’s dichlorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-[(4-Methylphenyl)methyl]-7H-Purin-6-Amine
N-Methyl-7H-Purin-6-Amine (6-Methyladenine)
N,N-Dimethyl-7H-Purin-6-Amine
- Molecular Formula : C₇H₉N₅
- Molecular Weight : 179.19 g/mol
- Substituent : Dimethylamine group
- Key Properties :
- Significance : The dimethyl substitution may reduce hydrogen-bonding capacity, altering solubility and receptor interactions.
N-Cyclopentyl-9H-Purin-6-Amine
- Molecular Formula : C₁₀H₁₃N₅
- Molecular Weight : 219.25 g/mol
- Substituent : Cyclopentyl group
Comparative Analysis Table
Substituent Effects on Properties
- Lipophilicity : The 4-methylbenzyl group in N-[(4-methylphenyl)methyl]-7H-purin-6-amine increases logP compared to methyl or cyclopentyl groups, suggesting better cell penetration .
- Solubility : Methyl and dimethyl analogs (e.g., 6-methyladenine) are more water-soluble due to smaller substituents .
- Biological Activity : Cyclopentyl and arylalkyl groups may enhance receptor binding specificity. For example, cycloalkyl moieties in purine derivatives are associated with kinase inhibition .
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a purine scaffold with a 3,4-dichlorobenzyl group. This modification enhances its pharmacological properties by influencing its interaction with various biological targets.
Structural Formula
This compound primarily acts through modulation of purinergic signaling pathways. It interacts with purinergic receptors, which play crucial roles in cellular communication and regulation of physiological processes such as inflammation and immune response .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 46 |
| HepG-2 | 48 |
These values indicate that the compound exhibits strong anti-proliferative effects, particularly in breast and colorectal cancer models .
Inhibition of Enzymatic Activity
The compound has shown inhibitory activity against cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines and may inhibit pathways involved in chronic inflammation .
Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Growth Arrest : Observed at the G1 phase of the cell cycle.
- Apoptosis Induction : The compound induced apoptosis by 41.55%, significantly higher than control groups .
Study 2: Enzymatic Inhibition
A separate investigation assessed the compound's ability to inhibit CDK2/cyclin A2 activity. The results demonstrated potent inhibition with IC50 values comparable to established CDK inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
